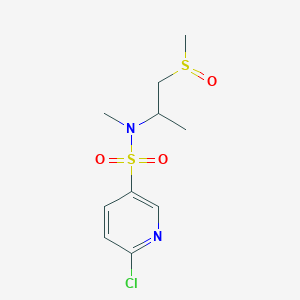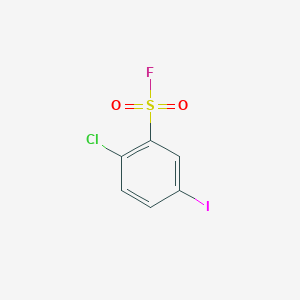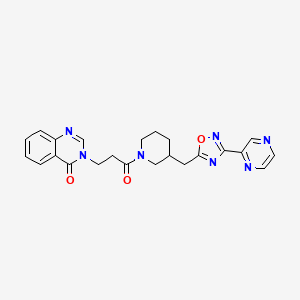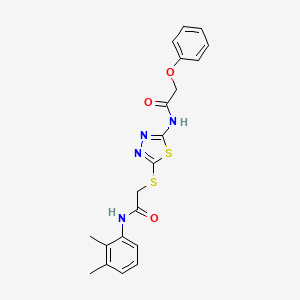
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide, also known as CHIR-99021, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine. In
Applications De Recherche Scientifique
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide has been extensively studied for its applications in stem cell research and regenerative medicine. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. Additionally, this compound has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.
Mécanisme D'action
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound promotes the activation of the Wnt signaling pathway, which is involved in the regulation of cell fate determination and tissue homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on stem cell self-renewal and differentiation, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide is its specificity for GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. Additionally, this compound has been shown to be stable and soluble in water, which makes it easy to use in cell culture experiments. However, this compound has also been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in both basic research and clinical applications. Additionally, there is a need for more studies on the long-term effects of this compound on stem cell differentiation and tissue regeneration. Finally, there is a need for more research on the potential applications of this compound in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide involves a multi-step process that starts with commercially available starting materials. The first step involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-methylpropan-2-amine to form 6-chloro-N-methylpyridine-3-sulfonamide. This intermediate is then reacted with sodium methanesulfinate to form the final product, this compound.
Propriétés
IUPAC Name |
6-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S2/c1-8(7-17(3)14)13(2)18(15,16)9-4-5-10(11)12-6-9/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUJZMRDHYJUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2592920.png)




![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)

![5-Benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592931.png)

![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide](/img/structure/B2592937.png)